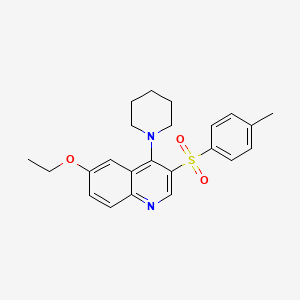![molecular formula C18H18FN5O3S B2829254 2-(1-(4-fluorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(2-methoxyethyl)acetamide CAS No. 941889-77-6](/img/structure/B2829254.png)
2-(1-(4-fluorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(2-methoxyethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule with several functional groups. It contains a pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidine core, which is a fused heterocyclic system containing nitrogen and sulfur atoms. This core is substituted with a 4-fluorophenyl group, a 2-methoxyethylacetamide group, and an additional tetrahydropyrazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are typically used to elucidate the structure of such complex molecules .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of its various functional groups. For example, the amide group could participate in hydrolysis or condensation reactions, while the aromatic ring could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar amide group and the nonpolar aromatic rings. Its melting and boiling points would depend on the strength of the intermolecular forces .Aplicaciones Científicas De Investigación
Radiosynthesis and Imaging
- This compound is part of a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, reported as selective ligands of the translocator protein (18 kDa). It has been used in the radiosynthesis of [18F]PBR111 for imaging with positron emission tomography, aiding in the visualization of this protein, which is an early biomarker of neuroinflammatory processes (Dollé et al., 2008).
Neuroinflammation Research
- A series of pyrazolo[1,5-a]pyrimidines, related to this compound, have been synthesized and evaluated for binding the translocator protein 18 kDa (TSPO). This is significant in neuroinflammation research, as TSPO is recognized as a biomarker for these processes. The derivatives have shown potential as in vivo PET-radiotracers for neuroinflammation (Damont et al., 2015).
Anti-Cancer Activity
- Derivatives of this compound have been investigated for their potential as anticancer agents. Certain compounds synthesized from similar structures showed appreciable cancer cell growth inhibition against various cancer cell lines (Al-Sanea et al., 2020).
Development of Molecular Probes
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives, including compounds related to the specified chemical, have been developed as high-affinity antagonists for the human A2A adenosine receptor. These are utilized as molecular probes for studying this receptor, which is significant in pharmacological research (Kumar et al., 2011).
Synthesis of Novel Compounds with Anti-Inflammatory Activity
- Research has been conducted on the synthesis of novel compounds involving the base structure of the specified chemical, showing significant anti-inflammatory activity. These findings contribute to the development of new anti-inflammatory drugs (Sunder & Maleraju, 2013).
Antimicrobial Activity
- Some new heterocycles incorporating similar structures have been synthesized and evaluated for antimicrobial activities. This research is essential for developing new antimicrobial agents (Bondock et al., 2008).
Direcciones Futuras
Propiedades
IUPAC Name |
2-[6-(4-fluorophenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5O3S/c1-27-7-6-20-15(25)8-13-10-28-18-22-16-14(17(26)23(13)18)9-21-24(16)12-4-2-11(19)3-5-12/h2-5,9,13H,6-8,10H2,1H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUIZJXZHEWROBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CC1CSC2=NC3=C(C=NN3C4=CC=C(C=C4)F)C(=O)N12 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Chloro-2-(3-(dimethylamino)propyl)-6-methyl-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2829171.png)
![8-((diisobutylamino)methyl)-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-2H-chromen-2-one](/img/structure/B2829173.png)
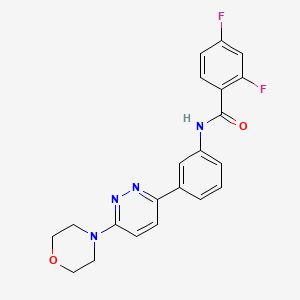

![3-(4-chlorophenyl)-5-(2-fluorobenzyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2829181.png)
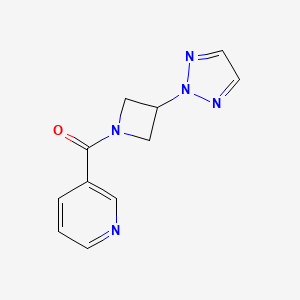
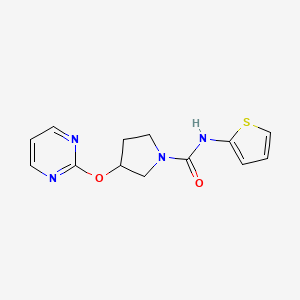


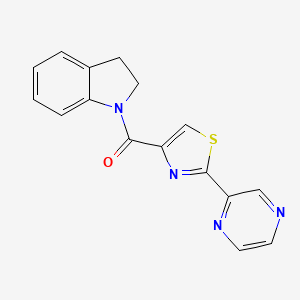
![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2829189.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-2-((4-fluorophenyl)thio)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2829191.png)
